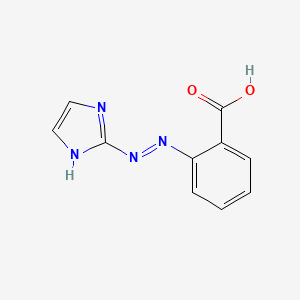
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid is a compound that features a benzoic acid moiety linked to an imidazole ring through a diazenyl group
Métodos De Preparación
The synthesis of 2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid typically involves the diazotization of 4-aminobenzoic acid followed by coupling with imidazole . The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling processes. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. .
Aplicaciones Científicas De Investigación
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid involves its interaction with molecular targets through its imidazole and diazenyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid include:
2-(1H-imidazol-1-yl)benzoic acid: Lacks the diazenyl group, which may result in different chemical and biological properties.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group instead of a diazenyl group, leading to different reactivity and applications.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring, which may offer different coordination chemistry and biological activity.
The uniqueness of this compound lies in its combination of the benzoic acid, diazenyl, and imidazole functionalities, which provide a versatile platform for various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H8N4O2 |
|---|---|
Peso molecular |
216.2 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H8N4O2/c15-9(16)7-3-1-2-4-8(7)13-14-10-11-5-6-12-10/h1-6H,(H,11,12)(H,15,16) |
Clave InChI |
XRAAVRBABUXMLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=NC=CN2 |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=NC2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


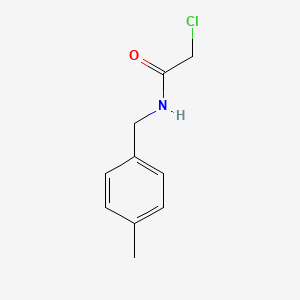

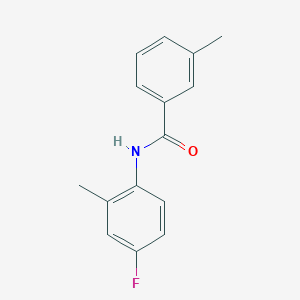
![benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1636618.png)
![2-Biphenyl-4-yl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B1636635.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636640.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636641.png)
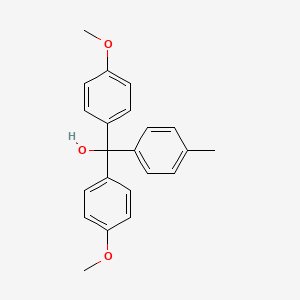
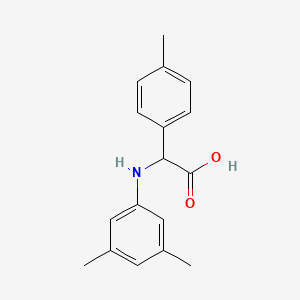
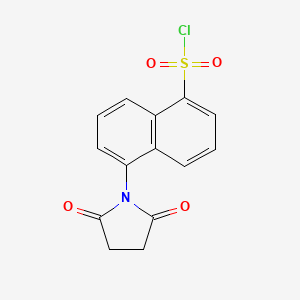

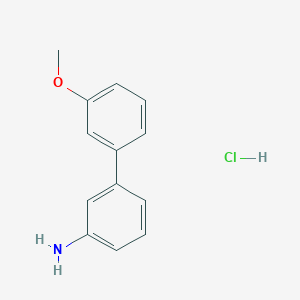
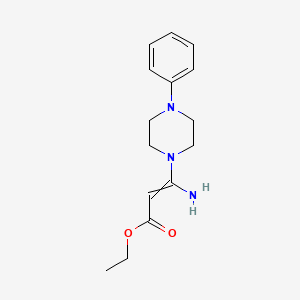
![6-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B1636681.png)
